Cas no 92574-74-8 (4-Methylumbelliferyl β-Chitotetraose Tridecaacetate)

4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is a fluorogenic substrate widely used in enzymatic assays, particularly for studying chitinase and β-N-acetylhexosaminidase activity. The compound consists of a β-chitotetraose backbone, fully acetylated for enhanced stability, conjugated with 4-methylumbelliferone (4-MU) as the fluorogenic reporter. Upon enzymatic cleavage, the release of 4-MU yields a measurable fluorescent signal, enabling sensitive and quantitative detection of enzyme kinetics. Its high purity and well-defined structure ensure reproducibility in research applications. This substrate is particularly valuable in biochemical and microbiological studies, offering a reliable tool for investigating chitinolytic enzymes and their inhibitors. The tridecaacetate modification improves solubility in organic solvents, facilitating experimental flexibility.
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate structure
92574-74-8 structure
Product Name:4-Methylumbelliferyl β-Chitotetraose Tridecaacetate
CAS No:92574-74-8
MF:C60H78N4O32
MW:1367.26894044876
CID:1060026
PubChem ID:71750657
Update Time:2025-10-28

4-Methylumbelliferyl β-Chitotetraose Tridecaacetate Chemical and Physical Properties

Names and Identifiers

    • 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate
    • 4-methylcoumarin-7-yloxy tridecaacetyl-β-chitotetraoside
    • 4-Methylumbelliferyl
    • 4-METHYLUMBELLIFERYL B-CHITOTETRAOSE TRIDECAACETATE
    • 4-Methylumbelliferyl -Chitotetraose Tridecaacetate
    • [(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
    • 92574-74-8
    • 4-Methylumbelliferyl beta-Chitotetraose Tridecaacetate
    • A-Chitotetraose Tridecaacetate
    • PUBCHEM_71750657
    • DTXSID20858106
    • Inchi: 1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68)/t40-,41-,42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+/m1/s1
    • InChI Key: ZRRJAKDAXZFDFL-AFQHYASXSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O)OC(C)=O)NC(C)=O)[C@@H]1[C@@H](COC(C)=O)O[C@H]([C@@H]([C@H]1OC(C)=O)NC(C)=O)O[C@@H]1[C@@H](COC(C)=O)O[C@H]([C@@H]([C@H]1OC(C)=O)NC(C)=O)OC1=CC=C2C(C)=CC(=O)OC2=C1

Computed Properties

  • Exact Mass: 1366.4599163g/mol
  • Monoisotopic Mass: 1366.4599163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 32
  • Heavy Atom Count: 96
  • Rotatable Bond Count: 34
  • Complexity: 2920
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 453Ų

4-Methylumbelliferyl β-Chitotetraose Tridecaacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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4-Methylumbelliferyl β-Chitotetraose Tridecaacetate
92574-74-8
1mg
$305.00 2023-05-17
TRC
M333005-10mg
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate
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Additional information on 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate

4-Methylumbelliferyl β-Chitotetraose Tridecaacetate (CAS No. 92574-74-8): A Comprehensive Overview

4-Methylumbelliferyl β-Chitotetraose Tridecaacetate (CAS No. 92574-74-8) is a complex carbohydrate derivative that has gained significant attention in the fields of chemical biology and pharmaceutical research. This compound is a fluorogenic substrate designed for the detection and quantification of chitinolytic enzymes, particularly chitinases and chitosanases. The unique structure of this compound, featuring a 4-methylumbelliferyl (4-MU) fluorophore linked to a β-chitotetraose backbone with multiple acetate groups, makes it an invaluable tool for various biochemical and biotechnological applications.

The 4-methylumbelliferyl group is a widely used fluorophore in biochemical assays due to its high sensitivity and low background fluorescence. When cleaved from the carbohydrate backbone by chitinolytic enzymes, the 4-MU group emits fluorescence upon excitation, allowing for the quantitative measurement of enzyme activity. The β-chitotetraose backbone, a tetramer of N-acetylglucosamine (GlcNAc), is specifically recognized by chitinases and chitosanases, making this compound highly selective for these enzymes.

The presence of multiple acetate groups on the chitotetraose backbone enhances the solubility and stability of the compound in aqueous solutions, which is crucial for its use in enzymatic assays. This modification also helps to reduce non-specific binding and interference from other compounds in complex biological samples.

Recent studies have highlighted the importance of chitinolytic enzymes in various biological processes, including plant defense mechanisms, fungal pathogenesis, and human diseases such as asthma and chronic obstructive pulmonary disease (COPD). The ability to accurately measure the activity of these enzymes using substrates like 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate has significant implications for both basic research and clinical diagnostics.

In plant biology, chitinases play a crucial role in defending against fungal pathogens by degrading chitin, a major component of fungal cell walls. The use of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate in enzyme assays has provided valuable insights into the regulation and function of plant chitinases under different environmental conditions. For example, a study published in the *Journal of Plant Physiology* demonstrated that the activity of chitinases in Arabidopsis thaliana was significantly upregulated in response to fungal infection, as measured using this fluorogenic substrate.

In medical research, chitinases have been implicated in the pathogenesis of inflammatory diseases such as asthma and COPD. Elevated levels of chitinase activity have been observed in bronchoalveolar lavage fluid from patients with these conditions. The use of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate in clinical assays has enabled researchers to quantify chitinase activity more accurately, facilitating the development of biomarkers for disease diagnosis and monitoring.

Moreover, the compound's utility extends beyond enzyme assays. It has been used in high-throughput screening (HTS) platforms to identify novel inhibitors of chitinolytic enzymes for therapeutic applications. A study published in *ACS Chemical Biology* reported the successful use of this substrate to screen a library of small molecules for their ability to inhibit chitinase activity. The identified inhibitors showed promise as potential drug candidates for treating inflammatory diseases.

The synthesis and characterization of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate have been described in several scientific publications. The multi-step synthesis involves the protection and deprotection of functional groups on the chitotetraose backbone, followed by conjugation with the 4-MU fluorophore and acetylation to achieve the desired structure. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used techniques for confirming the purity and identity of the final product.

In conclusion, 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate (CAS No. 92574-74-8) is a versatile and powerful tool for studying chitinolytic enzymes in various biological systems. Its unique combination of a sensitive fluorophore, a specific carbohydrate substrate, and enhanced solubility makes it an essential reagent for researchers working in chemical biology, pharmaceutical science, and clinical diagnostics. As ongoing research continues to uncover new roles for chitinolytic enzymes in health and disease, this compound will undoubtedly remain at the forefront of scientific inquiry.

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